3-(3-Chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H19ClFNO4/c25-20-11-5-6-14 (22 (20)26)12-21 (23 (28)29)27-24 (30)31-13-19-17-9-3-1-7-15 (17)16-8-2-4-10-18 (16)19/h1-11,19,21H,12-13H2, (H,27,30) (H,28,29) . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Fluorescent Amino Acid Derivatives
A study reported the biosynthetic incorporation of a fluorescent amino acid, dansylalanine, into proteins at defined sites. This approach allows for the study of protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo, showcasing the potential of incorporating similar fluorescent compounds into biomolecules for research purposes (Summerer et al., 2006).
Synthesis and Application in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used for the protection of hydroxy-groups during peptide synthesis. This method allows for the selective removal of the Fmoc group without affecting other base-labile protecting groups, illustrating the chemical utility of fluoren-9-ylmethoxycarbonyl derivatives in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).
Renewable Chemical Building Blocks
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach paves the way towards sustainable alternatives in materials science, suggesting potential for innovative applications of complex organic compounds in creating environmentally friendly materials (Trejo-Machin et al., 2017).
Organic Sensitizers for Solar Cell Applications
Organic sensitizers with specific molecular engineering, including donor, electron-conducting, and anchoring groups, have been developed for solar cell applications. These sensitizers exhibit high incident photon to current conversion efficiency when anchored onto TiO2 film, demonstrating the role of engineered organic molecules in photovoltaic technology (Kim et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 signal word “Warning” and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFTVHNOGLZMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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